molecular formula C12H11NO4 B15081525 (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester

Cat. No.: B15081525
M. Wt: 233.22 g/mol
InChI Key: WKLBKDODKZAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the hydroxy, oxo, and ester groups further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction typically occurs in diphenyl ether as the solvent and involves heating the mixture to facilitate the formation of the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxo group can be reduced to form a hydroxy derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted quinoline compounds. These products can have different properties and applications depending on the functional groups introduced during the reactions.

Scientific Research Applications

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate

InChI

InChI=1S/C12H11NO4/c1-17-10(14)6-8-11(15)7-4-2-3-5-9(7)13-12(8)16/h2-5H,6H2,1H3,(H2,13,15,16)

InChI Key

WKLBKDODKZAROM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.